methyl 2-{[(5-methyl-1H-indol-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-(5-methyl-1H-indole-2-amido)benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methyl-1H-indole-2-amido)benzoate typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-1H-indole-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(5-methyl-1H-indole-2-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(5-methyl-1H-indole-2-amido)benzoate involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-indole-2-amido)benzoate
- Methyl 2-(5-methoxy-1H-indole-2-amido)benzoate
- Methyl 2-(5-chloro-1H-indole-2-amido)benzoate
Uniqueness
Methyl 2-(5-methyl-1H-indole-2-amido)benzoate is unique due to the presence of the 5-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-1H-indole-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-8-14-12(9-11)10-16(19-14)17(21)20-15-6-4-3-5-13(15)18(22)23-2/h3-10,19H,1-2H3,(H,20,21) |
InChI Key |
QISBVAFMHHDVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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